molecular formula C18H23N3O4 B3019714 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034311-96-9

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B3019714
CAS No.: 2034311-96-9
M. Wt: 345.399
InChI Key: URSHUFKAJZMIGA-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione (CAS 2034311-96-9) is an imidazolidine-2,4-dione (hydantoin) derivative supplied for research purposes. This compound features a molecular formula of C18H23N3O4 and a molecular weight of 345.4 g/mol . The core imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its versatility and potential to interact with various biological targets. Researchers are exploring derivatives of this scaffold for a range of therapeutic applications. Scientific literature indicates that imidazolidine-2,4-dione-based compounds are being investigated as selective inhibitors for targets like Protein Tyrosine Phosphatase-1B (PTP1B), a key regulator in insulin and leptin signaling, making it a potential target for type 2 diabetes and obesity research . Furthermore, structurally similar 5-(piperazin-1-yl)-3-oxo-propyl-imidazolidine-2,4-dione derivatives have been patented as ADAMTS inhibitors for the treatment of conditions like osteoarthritis, targeting cartilage catabolism and degradation . The 4-methoxyphenyl moiety incorporated into the structure is a common pharmacophore found in various bioactive molecules, which may contribute to the compound's overall properties and research value . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-15-5-2-13(3-6-15)4-7-16(22)20-10-8-14(9-11-20)21-17(23)12-19-18(21)24/h2-3,5-6,14H,4,7-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSHUFKAJZMIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Pain Management

Research indicates that derivatives of imidazolidine compounds can act as modulators of P2X receptors, which are implicated in pain signaling pathways. The compound has potential applications in developing analgesics for chronic pain management. For instance, studies have shown that similar piperidine derivatives exhibit efficacy in reducing pain responses in animal models .

Cancer Treatment

The compound's structure suggests it may inhibit specific kinases involved in cancer progression. Particularly, compounds similar to this have been studied for their ability to inhibit Interleukin receptor-associated kinases (IRAKs), which play a role in inflammatory responses linked to cancer development. In vitro studies have demonstrated that these inhibitors can reduce cell proliferation in various cancer cell lines .

Neuropharmacology

Given its piperidine structure, the compound may also exhibit neuroprotective properties. Research on related compounds has indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .

Table 1: Summary of Pharmacological Activities

Application AreaMechanism of ActionEvidence Source
Pain ManagementModulation of P2X receptors
Cancer TreatmentInhibition of IRAK kinases
NeuropharmacologyNeuroprotective effects

Case Study 1: Pain Management Efficacy

A study published in a peer-reviewed journal investigated the analgesic effects of piperidine derivatives similar to our compound. The results indicated a significant reduction in pain scores in animal models treated with these compounds compared to controls. The study suggested that modulation of P2X receptors was a key mechanism behind the observed analgesic effects.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, researchers synthesized several derivatives based on the imidazolidine framework and tested their effects on breast cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents against certain cancers.

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features

Table 1: Core Structure and Substituent Variations
Compound Name / ID Core Structure Piperidine Substituent Aromatic/Functional Group Modifications Reference
Target Compound Imidazolidine-2,4-dione 3-(4-Methoxyphenyl)propanoyl 4-Methoxyphenyl
BK63954 () Imidazolidine-2,4-dione 5-Fluoro-2-methoxybenzenesulfonyl Sulfonyl group with fluoro/methoxy
BK71020 () Imidazolidine-2,4-dione 3-(4-Chloro-3-fluorophenyl)propanoyl Chloro/fluoro substitution on phenyl
3-{1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione () Imidazolidine-2,4-dione 2-(4-Fluorophenoxy)acetyl Phenoxy group with fluoro substitution
1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(trifluoroethyl)imidazolidine-2,4-dione () Imidazolidine-2,4-dione 2-(2-Methoxyphenyl)acetyl + trifluoroethyl Methoxyphenyl + trifluoroethyl side chain
3-{1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione () Oxazolidine-2,4-dione 2-(4-Chlorophenoxy)-2-methylpropanoyl Chlorophenoxy + methyl branching

Key Observations :

  • Core Heterocycle : The target compound and most analogs (e.g., BK63954, BK71020) share an imidazolidine-2,4-dione core, which is critical for hydrogen bonding and enzyme inhibition . ’s oxazolidine-2,4-dione core lacks one nitrogen atom, reducing hydrogen-bonding capacity.
  • Substituent Diversity : The target compound’s 4-methoxyphenyl group contrasts with halogenated (e.g., BK71020’s Cl/F) or sulfonyl (BK63954) analogs. Electron-withdrawing groups (e.g., Cl, F, sulfonyl) may enhance metabolic stability but reduce solubility compared to methoxy .
  • Piperidine Modifications: Acyl groups (propanoyl, acetyl) dominate, but branching () or trifluoroethyl additions () introduce steric or electronic effects.

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact
Compound Molecular Weight Key Functional Groups Inferred Properties
Target Compound ~363.4 (calc.) Methoxyphenyl, propanoyl Moderate lipophilicity (logP ~2.5–3.5)
BK63954 371.38 Sulfonyl, fluoro, methoxy Higher polarity (logP ~1.5–2.5)
BK71020 367.80 Chloro, fluoro, propanoyl Increased lipophilicity (logP ~3.5–4.5)
Compound 413.4 Trifluoroethyl, methoxyphenyl Enhanced metabolic stability (logP ~3.0–4.0)

Key Observations :

  • Sulfonyl vs. Acyl: BK63954’s sulfonyl group introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound’s propanoyl chain .

Biological Activity

The compound 3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of imidazolidine derivatives, characterized by the presence of a piperidine ring and a methoxyphenyl substituent. The molecular formula is C20H26N2O3C_{20}H_{26}N_2O_3, indicating a significant degree of complexity that may influence its biological interactions.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that related derivatives displayed significant activity against breast cancer cells (MCF-7 and MDA-MB-231), showing a synergistic effect when combined with doxorubicin, a common chemotherapeutic agent .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BMDA-MB-2313.5Cell cycle arrest
This compoundHSC-2TBDTBD

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar imidazolidines have been evaluated for their ability to inhibit bacterial growth. Preliminary studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data for the target compound remains sparse .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses can be drawn based on structural analogs:

  • Apoptosis Induction : Many imidazolidine derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Some compounds may interfere with cell cycle progression, particularly at the G2/M checkpoint, leading to increased cell death in rapidly dividing tumor cells.

Case Study 1: Breast Cancer Treatment

A notable case involved the evaluation of an imidazolidine derivative in combination with doxorubicin for treating Claudin-low breast cancer subtypes. The study found that the combination therapy significantly enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential therapeutic strategy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on related compounds, researchers tested their efficacy against various bacterial strains. Results indicated that certain imidazolidine derivatives could inhibit bacterial growth effectively, supporting further investigation into their use as antimicrobial agents .

Q & A

Q. What are the critical structural motifs in 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione that influence its pharmacological potential?

The compound features a piperidine core linked to an imidazolidine-2,4-dione ring and a 4-methoxyphenylpropanoyl group. The methoxy substituent enhances lipophilicity and membrane permeability, while the imidazolidine-dione moiety may contribute to hydrogen bonding with biological targets. Piperidine derivatives are known to interact with central nervous system receptors, suggesting potential neuropharmacological applications . Structural analogs with similar motifs, such as 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, demonstrate enzyme inhibition and receptor modulation, highlighting the importance of these functional groups .

Q. What safety protocols are essential for handling this compound during laboratory synthesis?

Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as recommended for structurally related piperidine compounds .
  • Immediate decontamination of spills with ethanol/water mixtures (70:30) to prevent solvent-induced degradation .
  • Storage in airtight containers at 2–8°C under nitrogen to prevent oxidation, as instability has been observed in similar heterocyclic compounds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error experimentation. For example, reaction path search methods combined with information science (e.g., machine learning) can prioritize reaction conditions, as demonstrated in ICReDD’s workflow for piperidine derivatives . Buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) improve reaction yields by stabilizing charged intermediates, a strategy validated in analogous syntheses .

Q. What experimental strategies resolve contradictions in the compound’s bioactivity across assays?

  • Standardization : Use fixed concentrations (e.g., 4 µM, as in histone acetylation studies ) and consistent cell lines (e.g., HEK-293 for receptor assays).
  • Statistical Design : Apply factorial design to isolate variables (e.g., pH, temperature) affecting activity. For instance, a 2³ factorial design identified optimal conditions for TiO₂ photocatalysis in related heterocycles .
  • Orthogonal Validation : Cross-validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. How do polymorphic forms impact the compound’s physicochemical properties?

Polymorphs can alter solubility, bioavailability, and stability. For example, the polymorphic form of 3-(4-amino-1-oxo-isoindol-2-yl)-piperidine-2,6-dione showed a 40% increase in aqueous solubility compared to its amorphous counterpart . Characterization via X-ray diffraction and DSC is critical. Recrystallization from ethanol/water (70:30) at controlled cooling rates (1°C/min) can isolate stable polymorphs .

Methodological Challenges

Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?

  • HPLC : Use a C18 column with methanol-buffer mobile phases (65:35, pH 4.6) for baseline separation of degradation products .
  • LC-MS : Electrospray ionization (ESI+) detects trace impurities (e.g., <0.1% acylated byproducts) .
  • Stability Studies : Accelerated testing at 40°C/75% RH over 28 days identifies hydrolytic degradation pathways .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability, as seen in PF-06465469 analogs .
  • Scaffold Hybridization : Fuse the imidazolidine-dione ring with benzoxazoles, which improved IC₅₀ values by 10-fold in kinase inhibition assays .
  • Pharmacophore Mapping : Molecular docking against target proteins (e.g., COX-2) identifies critical binding residues for rational design .

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